1-(2,4-Dichlorophenyl)ethane-1-sulfonamide

Overview

Description

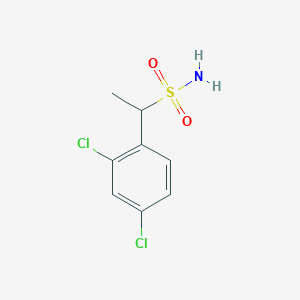

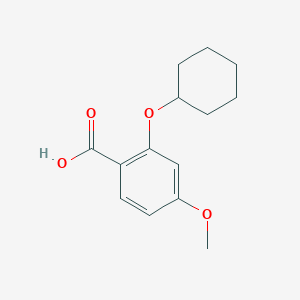

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is a chemical compound with the CAS Number: 1249874-04-1 . It has a molecular weight of 254.14 and its IUPAC name is 1-(2,4-dichlorophenyl)ethanesulfonamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is1S/C8H9Cl2NO2S/c1-5(14(11,12)13)7-3-2-6(9)4-8(7)10/h2-5H,1H3,(H2,11,12,13) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides have been integral in developing numerous clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Notably, recent advancements have led to novel drugs like apricoxib and pazopanib, which incorporate the sulfonamide group and exhibit significant antitumor activity. The ongoing exploration in sulfonamide CAIs targets antiglaucoma agents and compounds that act on tumor-associated isoforms CA IX/XII, indicating a persistent need for novel sulfonamides with selective action for various therapeutic applications (Carta, Scozzafava, & Supuran, 2012).

Environmental and Analytical Applications

Sulfonamides, due to their widespread use in medicine and veterinary, present challenges and opportunities in environmental monitoring and analysis. The development of improved methods for the analysis of sulfonamides in various matrices, including pharmaceuticals, food, and biological fluids, is critical. Capillary electrophoresis (CE) has emerged as a trend in analyzing these compounds, demonstrating the analytical versatility of sulfonamides for quality control and environmental monitoring purposes (Hoff & Kist, 2009).

Role in Antibacterial and Antitumour Agents

Sulfonamides have historically been crucial in treating bacterial infections due to their antibacterial, antifungal, antiparasitic, and antioxidant properties. This review highlights their medicinal chemistry aspects, emphasizing their potential antitumor properties and their significance in planning and developing bioactive substances (Azevedo-Barbosa et al., 2020).

Environmental Impact and Human Health

The environmental presence of sulfonamides, derived mainly from agricultural activities, poses potential risks to human health by altering microbial populations. This underscores the global health hazard of sulfonamides in the biosphere, necessitating effective risk reduction strategies (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

1-(2,4-dichlorophenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-5(14(11,12)13)7-3-2-6(9)4-8(7)10/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBGDQLLRDBKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453753.png)